molecular formula C8H12N2OS B2368355 1-(Oxan-2-yl)pyrazole-4-thiol CAS No. 2237274-74-5

1-(Oxan-2-yl)pyrazole-4-thiol

Cat. No.: B2368355
CAS No.: 2237274-74-5
M. Wt: 184.26
InChI Key: RCIYLBNPFKWMBA-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)pyrazole-4-thiol is a heterocyclic compound that features a pyrazole ring substituted with an oxan-2-yl group and a thiol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)pyrazole-4-thiol typically involves the cyclization of appropriate precursorsThe thiol group can be introduced via thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)pyrazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding pyrazoline derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Oxan-2-yl)pyrazole-4-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting their function and stability .

Comparison with Similar Compounds

  • 1-(Oxan-2-yl)pyrazole-4-amine
  • 1-(Oxan-2-yl)pyrazole-4-carboxylic acid
  • 1-(Oxan-2-yl)pyrazole-4-methanol

Comparison: 1-(Oxan-2-yl)pyrazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, which are not possible with the amine, carboxylic acid, or methanol derivatives .

Properties

IUPAC Name

1-(oxan-2-yl)pyrazole-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c12-7-5-9-10(6-7)8-3-1-2-4-11-8/h5-6,8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIYLBNPFKWMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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